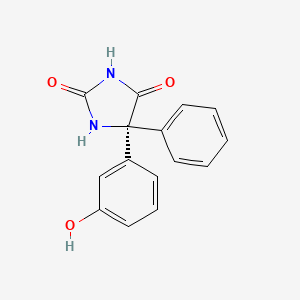
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound known for its unique chemical properties and applications This compound is part of the indolium family, which is characterized by a core indole structure with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves a multi-step processThe final step involves the addition of the dihydrogen phosphate group, which can be achieved through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including crystallization and chromatography, are employed to isolate the final product .
化学反应分析
Types of Reactions
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
科学研究应用
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate: Known for its use as a UV filter in sunscreens.
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Uniqueness
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
72208-34-5 |
|---|---|
分子式 |
C24H33N2O4P |
分子量 |
444.5 g/mol |
IUPAC 名称 |
N,N-diethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C24H31N2.H3O4P/c1-7-26(8-2)20-15-13-19(18(3)17-20)14-16-23-24(4,5)21-11-9-10-12-22(21)25(23)6;1-5(2,3)4/h9-17H,7-8H2,1-6H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI 键 |
ZEZAJSXPYWDFMO-UHFFFAOYSA-M |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
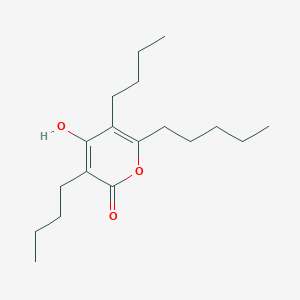



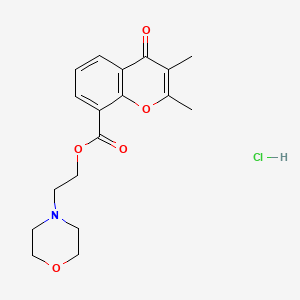
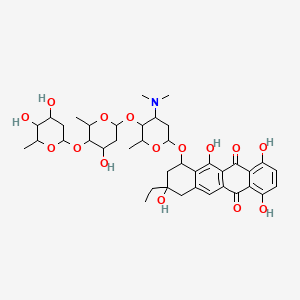
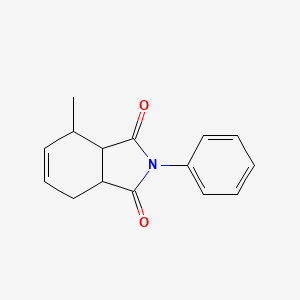
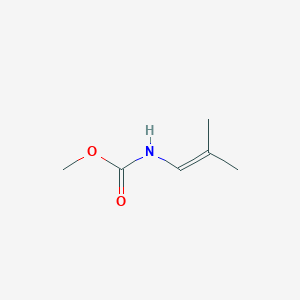

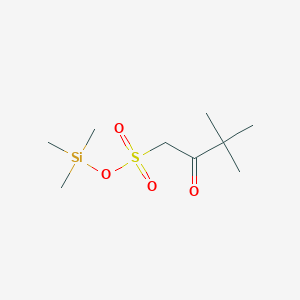
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
